molecular formula C15H12O3 B1674779 Lettucenin A CAS No. 97915-46-3

Lettucenin A

Cat. No.: B1674779
CAS No.: 97915-46-3
M. Wt: 240.25 g/mol
InChI Key: PATCUDSVUMFCMB-UHFFFAOYSA-N
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Description

Lettucenin a belongs to the class of organic compounds known as cycloheptafurans. These are organic heterocyclic compounds containing a cycloheptane derivative fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in lettuce and romaine lettuce. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Plant Defense Mechanism

Lettucenin A acts as a phytoalexin, a substance produced by plants in response to pathogen attack. Research indicates that it accumulates in plant tissues upon infection with pathogens such as Rhizoctonia solani and Olpidium virulentus. This accumulation is part of a two-stage defense mechanism:

  • Initial Response : Benzoic acid is released from the roots into the rhizosphere upon pathogen infection.
  • Secondary Response : this compound accumulates locally in affected tissues, enhancing the plant's defense against further pathogen invasion .

Case Study: this compound Against Soil-Borne Pathogens

A study demonstrated that this compound's concentration increased significantly (up to 46-fold) in leaf tissues treated with chemical elicitors compared to untreated controls. In infected plants, it was observed that this compound levels doubled in root tissues and increased sevenfold in infected leaves, showcasing its critical role in plant defense .

Antimicrobial Properties

This compound has been evaluated for its antibacterial properties against various pathogens. Notably, it exhibits significant inhibitory effects on Xanthomonas campestris, a bacterium responsible for diseases in crops. In vitro studies revealed varying sensitivities of this pathogen to different concentrations of this compound, indicating its potential as a natural pesticide .

Table 1: Antimicrobial Activity of this compound

PathogenConcentration TestedInhibition (%)
Xanthomonas campestrisLow30
Rhizoctonia solaniModerate51
Olpidium virulentusHighNot significant

Health Benefits

Beyond its agricultural applications, this compound may have implications for human health. Its presence in lettuce suggests potential health benefits associated with its consumption. Studies indicate that compounds like this compound can act as antioxidants and may possess anti-inflammatory properties, contributing to overall health when included in the diet .

Chemical Properties and Structure

This compound is characterized by its unique cycloheptafuran structure, which contributes to its biological activity. The compound's basicity and structural characteristics have been analyzed using density functional theory, revealing correlations between its chemical structure and biological functions .

Q & A

Q. Basic: What are the standard methodologies for isolating and purifying Lettucenin A from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key steps include:

  • Plant Material Preparation : Freeze-drying and grinding to maximize compound release .
  • Fractionation : Use of gradient elution with polar/non-polar solvents (e.g., hexane-ethyl acetate mixtures) to separate compounds .
  • Characterization : NMR (¹H, ¹³C) and LC-MS for structural confirmation .
    Purity validation requires ≥95% homogeneity via analytical HPLC with UV/Vis or MS detection .

Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

  • Quantitative NMR (qNMR) : Uses an internal standard (e.g., trimethylsilylpropionic acid) for absolute quantification, ideal for non-volatile compounds .
  • UHPLC-DAD/HRMS : Combines high-resolution separation with mass accuracy (≤5 ppm error) to distinguish this compound from isomers .
  • Validation Protocols : Follow ICH guidelines for linearity (R² ≥0.99), recovery rates (90–110%), and limit of detection (LOD ≤0.1 µg/mL) .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial potency)?

Answer: Contradictions often arise from:

  • Variable Purity : Impurities (e.g., co-eluting terpenoids) may skew bioassay results. Re-isolate using orthogonal methods (e.g., size-exclusion + reversed-phase HPLC) .
  • Assay Conditions : Standardize protocols (e.g., CLSI guidelines for MIC assays) to control variables like inoculum size and incubation time .
  • Statistical Rigor : Use multivariate analysis (ANOVA with post-hoc tests) to identify outliers and confirm dose-response trends .

Q. Advanced: What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Retrosynthetic Analysis : Prioritize stereoselective steps (e.g., Sharpless epoxidation) to replicate the compound’s lactone ring .
  • Catalytic Systems : Screen palladium/copper catalysts for cross-coupling efficiency (≥80% yield) .
  • Scalability : Use flow chemistry for intermediates prone to degradation under batch conditions .

Q. Advanced: How can mechanistic studies on this compound’s antioxidant activity be designed to minimize confounding factors?

Answer:

  • In Vitro Models : Combine DPPH/ABTS assays with cellular ROS detection (e.g., H2DCFDA staining in HepG2 cells) to distinguish direct scavenging vs. Nrf2 pathway activation .
  • Negative Controls : Include antioxidants with known mechanisms (e.g., ascorbic acid) and inhibitors (e.g., ML385 for Nrf2) .
  • Data Integration : Use cheminformatics tools (e.g., SwissTargetPrediction) to map putative molecular targets .

Q. Advanced: What validation criteria ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Answer:

  • Animal Models : Use ≥6 rodents per group to account for inter-individual variability; validate dose via LC-MS plasma profiling .
  • Metabolite Screening : Apply HRMS/MS to identify phase I/II metabolites (e.g., glucuronidation sites) .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for transparent reporting .

Properties

CAS No.

97915-46-3

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

6-methyl-9-methylidene-2-oxo-7,8-dihydroazuleno[4,5-b]furan-3-carbaldehyde

InChI

InChI=1S/C15H12O3/c1-8-3-6-11-12(7-16)15(17)18-14(11)13-9(2)4-5-10(8)13/h3,6-7H,2,4-5H2,1H3

InChI Key

PATCUDSVUMFCMB-UHFFFAOYSA-N

SMILES

CC1=C2CCC(=C)C2=C3C(=C(C(=O)O3)C=O)C=C1

Canonical SMILES

CC1=C2CCC(=C)C2=C3C(=C(C(=O)O3)C=O)C=C1

Appearance

Solid powder

melting_point

175-176°C

Key on ui other cas no.

97915-46-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lettucenin A; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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